molecular formula C15H19N3O2 B2573237 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide CAS No. 1234874-70-4

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide

Cat. No.: B2573237
CAS No.: 1234874-70-4
M. Wt: 273.336
InChI Key: JEAJHAOFVLHZAE-UHFFFAOYSA-N
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Description

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide is a synthetic organic compound that features a unique combination of an isoxazole ring and a pyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the isoxazole derivative and the pyridine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-3-yl)ethyl)propanamide
  • 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-2-yl)ethyl)propanamide
  • 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-5-yl)ethyl)propanamide

Uniqueness

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(pyridin-4-yl)ethyl)propanamide is unique due to the specific positioning of the pyridine moiety, which can influence its binding affinity and selectivity towards biological targets. This structural uniqueness may result in distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-pyridin-4-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11-14(12(2)20-18-11)3-4-15(19)17-10-7-13-5-8-16-9-6-13/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAJHAOFVLHZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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